

GSK837149A: Application Notes and Protocols for Drug Discovery

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Compound of Interest		
Compound Name:	GSK837149A	
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Abstract

GSK837149A is a potent, selective, and reversible inhibitor of human fatty acid synthase (FAS).[1][2][3][4] It specifically targets the β -ketoacyl reductase (KR) catalytic domain of the FAS enzyme, a key player in de novo lipogenesis.[1][3][5][6] This document provides detailed application notes and experimental protocols for the utilization of **GSK837149A** as a tool compound in drug discovery research, particularly in the fields of oncology and metabolic diseases.

Introduction to GSK837149A

GSK837149A is a symmetrical bisulfonamide urea-containing compound identified as a selective inhibitor of human fatty acid synthase.[1][3] FAS is a critical enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal tissues, FAS expression is generally low, with cells preferentially utilizing circulating fatty acids. However, many cancer cells exhibit upregulated FAS expression and a heavy reliance on de novo fatty acid synthesis to support rapid proliferation, membrane production, and signaling molecule generation.[7] This makes FAS an attractive target for therapeutic intervention in oncology. GSK837149A serves as a valuable chemical probe to investigate the roles of FAS in various cellular processes and to aid in the design of novel FAS inhibitors.[1][3]



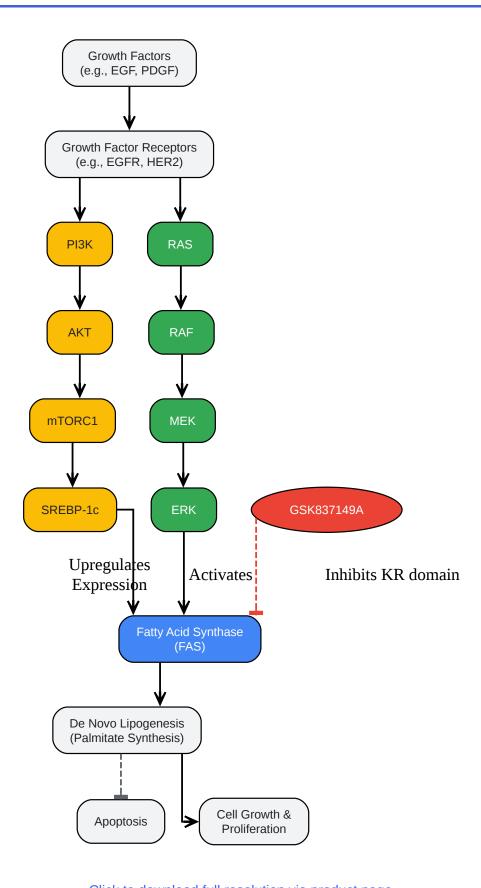
Mechanism of Action

GSK837149A functions as a reversible inhibitor of the β -ketoacyl reductase (KR) activity of fatty acid synthase.[1][3] It is a competitive inhibitor with respect to NADPH and a non-competitive inhibitor with respect to acetoacetyl-CoA.[5][6] By binding to the KR domain, **GSK837149A** prevents the reduction of the β -ketoacyl-ACP intermediate to a β -hydroxyacyl-ACP, a crucial step in the fatty acid elongation cycle.

Signaling Pathway Context:

Fatty acid synthase is intricately linked with major cellular signaling pathways that are often dysregulated in cancer. Its expression and activity can be promoted by oncogenic pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][5] Inhibition of FAS by **GSK837149A** can, in turn, impact these pathways, leading to reduced cell proliferation and induction of apoptosis.





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Figure 1: Simplified signaling pathway showing the regulation of Fatty Acid Synthase (FAS) and the inhibitory action of **GSK837149A**.

Quantitative Data

The following table summarizes the key quantitative parameters for **GSK837149A**.

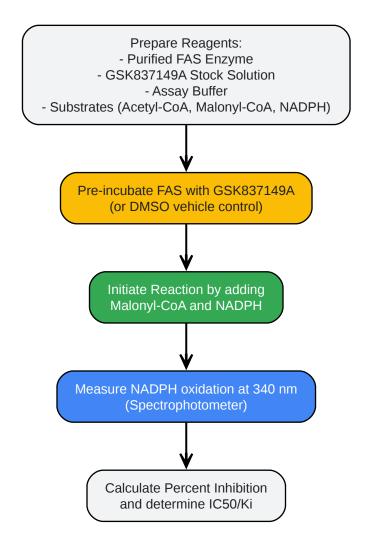
Parameter	Value	Target	Comments	Reference
Ki	~30 nM	Human Fatty Acid Synthase (FAS)	Reversible inhibition.	[1][2][3][5][6][8]
pIC50	7.8	Human Fatty Acid Synthase (FAS)	[2]	
Mechanism	Reversible	β-ketoacyl reductase (KR) domain of FAS	Competitive with NADPH, non-competitive with acetoacetyl-CoA.	[1][3][5][6]

Experimental Protocols In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of **GSK837149A** on purified human FAS by monitoring the oxidation of NADPH.

Experimental Workflow:





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Figure 2: Workflow for the in vitro FAS inhibition assay.

Materials:

- Purified human fatty acid synthase (FAS)
- GSK837149A
- Dimethyl sulfoxide (DMSO)
- Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol
 (DTT)
- Acetyl-CoA



- Malonyl-CoA
- NADPH
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare GSK837149A dilutions: Prepare a stock solution of GSK837149A in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
- Assay setup: In a 96-well plate, add the following components in order:
 - Assay Buffer
 - GSK837149A dilution or DMSO (for control)
 - Purified FAS enzyme
- Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction initiation: To start the reaction, add a solution containing acetyl-CoA, malonyl-CoA, and NADPH. A typical final concentration for substrates is in the low micromolar range.
- Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
- Data analysis:
 - Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).



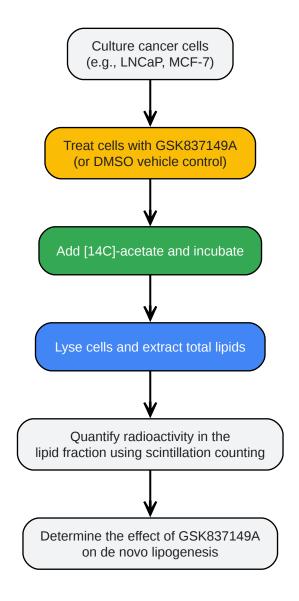
- Determine the percent inhibition for each concentration of GSK837149A relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the GSK837149A concentration and fit the data to a dose-response curve to determine the IC50 value.
- The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, though this requires determination of the Km for the substrate under the same conditions.

Cell-Based Assay for Inhibition of De Novo Lipogenesis

This protocol outlines a method to assess the effect of **GSK837149A** on fatty acid synthesis in a cellular context using radiolabeled acetate.

Experimental Workflow:





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Figure 3: Workflow for the cell-based de novo lipogenesis assay.

Materials:

- Cancer cell line with high FAS expression (e.g., LNCaP, MCF-7, A549)
- · Cell culture medium and supplements
- GSK837149A
- DMSO



- [1-14C]-Acetic acid, sodium salt
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer)
- Chloroform/methanol mixture (2:1, v/v)
- Scintillation vials and scintillation cocktail
- Scintillation counter

Procedure:

- Cell seeding: Plate cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
- Inhibitor treatment: Treat the cells with various concentrations of **GSK837149A** or DMSO (vehicle control) for a predetermined time (e.g., 24 hours). Note that due to potentially limited cell permeability, higher concentrations or longer incubation times may be necessary.[1][3]
- Radiolabeling: Add [14C]-acetate to the culture medium at a final concentration of approximately 1 μCi/mL and incubate for 2-4 hours.
- Cell harvesting and lipid extraction:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells and collect the lysate.
 - Extract total lipids from the lysate using a chloroform/methanol extraction method.
- Quantification:
 - Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.



- Add scintillation cocktail to the vial and quantify the radioactivity using a scintillation counter.
- Data analysis:
 - Normalize the radioactive counts to the protein concentration of the cell lysate.
 - Calculate the percent inhibition of de novo lipogenesis for each GSK837149A concentration relative to the DMSO control.

Applications in Drug Discovery

- Target validation: Use GSK837149A to confirm the role of FAS in cancer cell proliferation, survival, and metabolism.
- HTS assay development: Serve as a reference compound in high-throughput screening campaigns for novel FAS inhibitors.
- Structure-activity relationship (SAR) studies: Act as a starting point for the design and synthesis of more potent and cell-permeable FAS inhibitors.
- Mechanism of action studies: Elucidate the downstream cellular effects of FAS inhibition on signaling pathways and metabolic networks.

Limitations

While **GSK837149A** is a valuable tool, researchers should be aware of its potential limitations. Initial studies have suggested that its cell penetration may be impaired, which could necessitate the use of higher concentrations in cell-based assays or the development of analogs with improved permeability.[1][3]

Conclusion

GSK837149A is a well-characterized, selective inhibitor of the KR domain of human fatty acid synthase. Its utility as a tool compound provides a robust platform for investigating the therapeutic potential of FAS inhibition in various diseases, particularly cancer. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize **GSK837149A** in their drug discovery and development efforts.



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